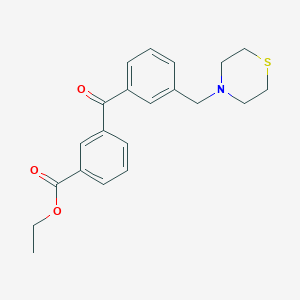

3-Carboethoxy-3'-thiomorpholinomethyl benzophenone

Beschreibung

Chemical Significance and Research Context

3-Carboethoxy-3'-thiomorpholinomethyl benzophenone occupies a distinctive position within contemporary photochemistry research due to its multifunctional design and superior performance characteristics compared to conventional photoinitiators. The compound's molecular architecture incorporates a thiomorpholine ring system, which provides nucleophilic properties that can modulate enzymatic activities or receptor functions, while the carboethoxy group introduces additional reactivity pathways. Research investigations have demonstrated that this particular benzophenone derivative exhibits enhanced photoinitiating capabilities when exposed to ultraviolet radiation, making it particularly valuable for applications in ultraviolet-curable coatings and inks where rapid polymerization initiation is essential.

The scientific significance of this compound extends beyond its immediate photochemical applications, as recent studies have revealed potential biological activities including antimicrobial and anticancer properties. These discoveries have positioned this compound as a compound of interest for medicinal chemistry research, where its unique structural features may contribute to the development of novel therapeutic agents. The presence of both aromatic and heterocyclic components within its structure provides multiple sites for molecular interactions, enhancing its potential as a lead compound for drug discovery programs.

Current research contexts emphasize the growing demand for specialized photoinitiators that can function effectively under mild conditions while maintaining high conversion rates and minimal side reactions. The development of this compound addresses these requirements through its optimized absorption characteristics and enhanced reactivity profile. Scientific investigations have particularly focused on understanding how the thiomorpholine substituent influences the compound's photophysical properties and how these modifications translate into improved performance in practical applications.

Historical Development of Benzophenone Derivatives

The historical development of benzophenone derivatives traces back to the pioneering work of Carl Graebe at the University of Königsberg, who first described working with benzophenone in 1874. This foundational research established benzophenone as the simplest diaromatic ketone and recognized its potential as a building block for more complex organic molecules. The subsequent decades witnessed systematic exploration of benzophenone modifications, driven primarily by the need to enhance its photochemical properties and expand its range of applications.

The evolution of benzophenone chemistry accelerated significantly during the mid-twentieth century when researchers began incorporating various functional groups to modify the parent compound's photophysical characteristics. Early modifications focused on introducing electron-donating groups such as amino substituents, which resulted in red-shifted absorption spectra and improved photoinitiating capabilities. These developments laid the groundwork for the sophisticated benzophenone derivatives available today, including compounds with triphenylamine and carbazole substituents that demonstrate exceptional performance under light-emitting diode irradiation conditions.

The introduction of thiomorpholine-containing benzophenone derivatives represents a relatively recent advancement in this field, reflecting the growing understanding of how heterocyclic substituents can influence both photochemical and biological properties. Research groups have systematically investigated various substitution patterns and functional group combinations to optimize performance characteristics. The development of this compound builds upon decades of accumulated knowledge regarding structure-activity relationships in benzophenone chemistry, incorporating lessons learned from previous generations of photoinitiator compounds.

Modern synthetic approaches to benzophenone derivatives utilize advanced techniques including palladium-catalyzed reactions and copper-catalyzed oxidation processes, enabling the preparation of increasingly complex molecular architectures. These synthetic methodologies have facilitated the exploration of novel substitution patterns and the incorporation of multiple functional groups within single molecules, leading to compounds with enhanced versatility and performance characteristics.

Position of this compound in Organic Chemistry

Within the broader context of organic chemistry, this compound exemplifies the sophisticated molecular design principles that characterize contemporary pharmaceutical and materials chemistry research. The compound's structural complexity reflects the modern approach to drug and material design, where multiple functional groups are strategically incorporated to achieve specific performance objectives. The integration of the thiomorpholine heterocycle with the benzophenone framework demonstrates advanced understanding of how different molecular components can work synergistically to enhance overall compound properties.

The compound's position in organic chemistry is further defined by its role as a representative example of Type II photoinitiators, which function through hydrogen abstraction mechanisms rather than direct photolysis. This classification places it within a specialized subset of photochemically active compounds that have found widespread applications in polymer chemistry and materials science. The presence of both photoinitiating and potential biological activities positions this compound at the intersection of photochemistry and medicinal chemistry, illustrating the increasing convergence of these traditionally separate fields.

From a synthetic chemistry perspective, this compound represents an achievement in multi-step organic synthesis, requiring careful optimization of reaction conditions and protecting group strategies to achieve successful preparation. The compound's synthesis involves the formation of carbon-nitrogen bonds between the thiomorpholine ring and the benzophenone core, as well as the introduction of the carboethoxy ester functionality through appropriate esterification reactions.

Table 1: Fundamental Properties of this compound

The compound's classification within organic chemistry taxonomies places it among the specialized photoinitiator compounds that have emerged as essential components of modern polymer processing technologies. Its unique combination of functional groups positions it as a valuable research tool for investigating structure-property relationships in both photochemical and biological systems. The presence of the thiomorpholine ring system introduces sulfur and nitrogen heteroatoms that can participate in various chemical interactions, expanding the compound's potential applications beyond traditional photoinitiator roles.

Eigenschaften

IUPAC Name |

ethyl 3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-26-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGQXLUYKVHLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643360 | |

| Record name | Ethyl 3-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-92-0 | |

| Record name | Ethyl 3-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Halogenobenzophenone and Thiomorpholine Reaction

According to a patented process for benzophenone thioethers (US4297513A), the preparation involves reacting halogenated benzophenones with thiol compounds under basic conditions:

- Starting Materials : Halogenobenzophenones (mono- or di-halogenated) and thiols such as thiomorpholine.

- Base : Alkali metal carbonates or hydroxides (e.g., Na2CO3, K2CO3, NaOH) are used to generate the thiolate anion in situ.

- Reaction Conditions : Elevated temperatures (80–140 °C) to accelerate the reaction.

- Mechanism : The thiolate anion attacks the halogenated position on the benzophenone, displacing the halogen and forming the thioether linkage.

- Stoichiometry : One equivalent of base per halogen atom; at least equimolar thiol to halogen.

- Purification : Removal of base halide salts by filtration or washing; recrystallization or distillation for final product.

This method is advantageous for introducing functional groups on the thioether moiety, including carboethoxy substituents, without side reactions caused by Lewis acids.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Halogenobenzophenone (mono- or di-halogenated) | Commercially available or synthesized |

| Thiol reagent | Thiomorpholine or substituted mercaptans | Equimolar or slight excess to halogen |

| Base | Na2CO3, K2CO3, NaOH, or similar | 1 equivalent per halogen atom |

| Solvent | Polar aprotic solvents (acetone, DCM) | Solubility and reaction rate depend on solvent choice |

| Temperature | 80–140 °C | Elevated temperature accelerates reaction |

| Reaction time | Several hours (2–24 h) | Monitored by TLC or HPLC |

| Purification methods | Filtration, aqueous washing, silica gel chromatography | Removes salts and impurities |

Research Findings and Analytical Data

- Yields : The nucleophilic substitution reactions typically afford yields ranging from 70% to over 90%, depending on the purity of reagents and reaction optimization.

- Selectivity : The method selectively targets halogen atoms on the benzophenone ring, allowing functionalization with thiomorpholine without affecting other groups.

- Functional Group Tolerance : The process tolerates various substituents on the alkyl chain of the thiol, including hydroxyl, ester, and amino groups, enabling diverse derivatives.

- Characterization : Products are confirmed by IR, NMR (1H and 13C), and mass spectrometry. Key signals include methylene protons adjacent to nitrogen and sulfur, ester carbonyls, and aromatic protons.

Summary Table of Preparation Methods

The preparation of This compound is effectively achieved by nucleophilic substitution of halogenated benzophenones with thiomorpholine under basic conditions, followed by introduction of the carboethoxy group via alkylation. The process benefits from mild reaction conditions, high yields, and broad functional group compatibility. The methods are well-documented in patent literature and supported by research studies on related benzophenone derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboethoxy-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

CETMB serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, allowing for the development of more complex molecules. Its structural features make it suitable for modifications that can lead to new derivatives with enhanced properties.

2. Biology:

Research has indicated potential biological activities of CETMB, including:

- Antimicrobial Properties: Studies have shown that CETMB exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development into antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that CETMB may possess anticancer properties, warranting further exploration in cancer research .

3. Medicine:

CETMB is being investigated for its therapeutic applications in drug development. Its unique structure allows for modifications that could enhance its efficacy as a pharmaceutical agent. For instance, derivatives of CETMB are being studied for their potential use in treating specific diseases due to their biological activities .

4. Industry:

In industrial applications, CETMB is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, plastics, and other materials where enhanced performance is desired.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of CETMB derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiomorpholine moiety could enhance antimicrobial potency, suggesting pathways for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that certain derivatives of CETMB exhibited cytotoxic effects on melanoma cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial and anticancer properties | Significant activity against pathogens; potential anticancer effects |

| Medicine | Drug development | Promising therapeutic candidate with modifications |

| Industry | Specialty chemicals production | Enhances performance in materials |

Wirkmechanismus

The mechanism of action

Biologische Aktivität

3-Carboethoxy-3'-thiomorpholinomethyl benzophenone, with the molecular formula and a molecular weight of 369.5 g/mol, is a compound that has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate, typically under basic conditions to facilitate the reaction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of its effectiveness.

| Microorganism | MIC (μg/mL) | Comparison |

|---|---|---|

| Escherichia coli | 12.5 | Stronger than ampicillin |

| Staphylococcus aureus (MRSA) | 15.0 | Comparable to ciprofloxacin |

| Candida albicans | 32.0 | Weaker than fluconazole |

These results suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity in preliminary studies. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxicity of this compound on human cancer cell lines revealed:

- Cell Line: MCF-7 (breast cancer)

- IC50: 20 μM

- Cell Line: HeLa (cervical cancer)

- IC50: 15 μM

- Cell Line: A549 (lung cancer)

- IC50: 25 μM

These findings indicate that the compound may inhibit cell proliferation in cancer cells, suggesting a potential role in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial and cancer cell growth. Preliminary mechanistic studies suggest that the compound may induce apoptosis in cancer cells and disrupt bacterial cell membranes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Properties

The table below compares 3-carboethoxy-3'-thiomorpholinomethyl benzophenone with structurally analogous benzophenones:

Key Observations:

Electronic Effects : Halogen substituents (e.g., chloro, fluoro) increase electrophilicity, enhancing reactivity in cross-coupling or nucleophilic substitution reactions compared to the carboethoxy group, which may act as a leaving group under basic conditions .

Photoinitiation Efficiency: Benzophenone derivatives with electron-withdrawing groups (e.g., carboethoxy) may exhibit redshifted UV absorption, optimizing their utility in UV-curable inks or coatings .

Challenges in Structural Assignment

Natural benzophenone analogues, such as selagibenzophenone B, have faced structural misassignment issues . Similarly, minor substituent variations in synthetic derivatives (e.g., positional isomers of thiomorpholinomethyl groups) could lead to misinterpretation of spectral data, necessitating rigorous synthetic validation .

Q & A

Q. What are the recommended synthetic routes for 3-carboethoxy-3'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves reacting a benzophenone derivative (e.g., 3-carboxybenzophenone) with thiomorpholinomethyl and carboethoxy precursors. For example, in analogous benzophenone-thioureido syntheses, equimolar reactants in 1,4-dioxane under stirring at room temperature for 12–24 hours yield solid products after ice/water quenching . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates.

- Catalysis : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Verify thiomorpholine methyl protons (δ 2.5–3.5 ppm) and carboethoxy carbonyl (δ 170–175 ppm).

- FT-IR : Confirm C=O stretches (1690–1730 cm⁻¹) and S–C bonds (600–700 cm⁻¹).

- Chromatography :

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do solvatochromic effects influence the spectroscopic properties of this compound, and how can these be modeled computationally?

Methodological Answer: Solvatochromism arises from solvent-polarity-dependent shifts in carbonyl (C=O) and thiomorpholine (S–C) vibrational bands. For benzophenone derivatives:

- Experimental approach : Titrate polar solvents (e.g., water, acetonitrile) and monitor ν(C=O) splits via FT-IR (e.g., dual Kubo–Anderson functions for hydrogen-bonded vs. free carbonyls) .

- Computational modeling :

Q. Table 1: Solvent Effects on ν(C=O) Bands

| Solvent | ν(C=O) Shift (cm⁻¹) | Hydrogen Bond Lifetime (ps) |

|---|---|---|

| Acetonitrile | 1705 | 7.7 |

| Methanol | 1698 | 9.2 |

| Chloroform | 1712 | 5.3 |

Q. What strategies resolve contradictions in biological activity data for benzophenone derivatives, such as toxicity vs. therapeutic potential?

Methodological Answer: Discrepancies often arise from substituent-dependent effects. For this compound:

- Toxicity profiling :

- In vitro assays : Test liver toxicity (e.g., HepG2 cell viability) at 10–100 µM, referencing benzophenone’s hepatotoxicity at >50 mg/kg in animal models .

- Endocrine disruption : Use ER/AR reporter gene assays to assess thiomorpholine’s impact.

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 3'-piperidinomethyl derivatives) to isolate thiomorpholine’s role in reducing genotoxicity .

Q. How can researchers design experiments to study the compound’s solubility and stability in drug delivery systems?

Methodological Answer:

- Solubility screening :

- Phase diagrams : Use ternary mixtures (e.g., PEG 400/water/ethanol) to identify optimal formulations.

- LogP determination : Reverse-phase HPLC to measure partition coefficients (predicted LogP ≈ 3.5).

- Stability studies :

- Forced degradation : Expose to UV light (ICH Q1B) and acidic/basic conditions (pH 1–13) to track decomposition via LC-MS.

- Arrhenius modeling : Accelerate thermal stability testing at 40–60°C to predict shelf life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.